![molecular formula C16H14N2O B14245994 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol CAS No. 496863-14-0](/img/structure/B14245994.png)
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of phenol attacks the aldehyde group, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step synthesis process involving the preparation of intermediates such as 4-(1H-pyrazol-1-yl)benzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include sodium hydroxide, ethanol, and acetic acid .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}benzaldehyde.
Reduction: Formation of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyrazoline.
Substitution: Formation of halogenated derivatives such as 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}bromophenol.
Wissenschaftliche Forschungsanwendungen
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}benzaldehyde
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyrazoline
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}bromophenol
Uniqueness
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the hydroxyl group allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
496863-14-0 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-[(4-pyrazol-1-ylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H14N2O/c19-16-5-2-1-4-14(16)12-13-6-8-15(9-7-13)18-11-3-10-17-18/h1-11,19H,12H2 |
InChI-Schlüssel |
LXEKDSIWJOXTQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)N3C=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
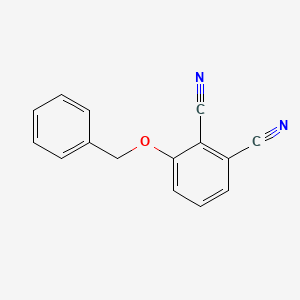
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
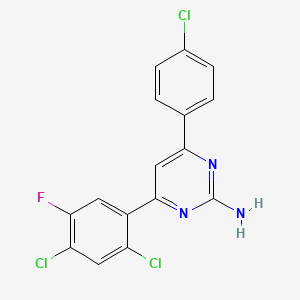
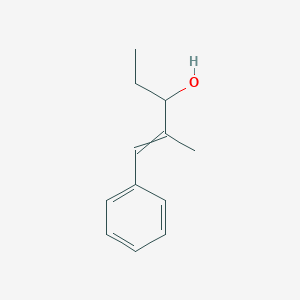
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
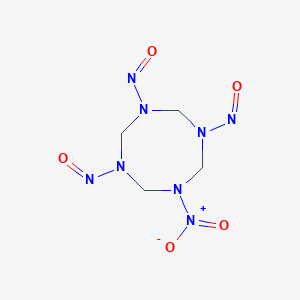
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)

![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
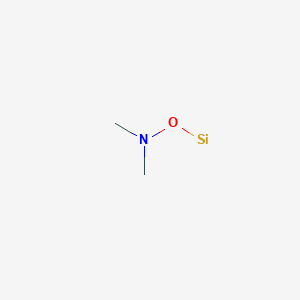

![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

